molecular formula C15H13N3O3S B2552527 N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-18-1

N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2552527
CAS No.: 851945-18-1
M. Wt: 315.35
InChI Key: GGRIOFLDTUKZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemically synthesized small molecule based on the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic system recognized for its diverse pharmacological potential. This compound is of significant interest in medicinal chemistry and antimicrobial research. The thiazolo[3,2-a]pyrimidine core is considered a structural analog of biogenic purine bases and can function as a potential purine antagonist, making it a key building block for biologically active molecules . Recent, cutting-edge research has identified the thiazolo[3,2-a]pyrimidine scaffold as a novel and promising chemical class for the development of HIV-1 Ribonuclease H (RNase H) inhibitors . RNase H is a validated target for antiretroviral therapy, and inhibitors function by binding to the enzyme's active site, often through chelation of essential magnesium ions, thereby disrupting the viral replication cycle . Structure-based design studies have shown that derivatives sharing this core structure exhibit low micromolar inhibitory activity against RNase H, establishing it as a privileged structure for further optimization in antiviral drug discovery programs . Furthermore, 5H-thiazolo[3,2-a]pyrimidin-5-one analogs have demonstrated a broad spectrum of biological activities in scientific literature, including preliminary in vitro antibacterial and antitubercular effects against strains like Mycobacterium tuberculosis . This compound is presented as a valuable chemical tool for researchers investigating new therapeutic avenues against infectious diseases. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIOFLDTUKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Compound Overview

  • Chemical Structure : The compound features a thiazolo-pyrimidine core with a methoxyphenyl substituent.
  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Molecular Weight : 315.35 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of thiazoles with thiourea under specific conditions. Common solvents include isopropyl alcohol, with catalysts like sodium borohydride (NaBH₄) and vanadium pentoxide (V₂O₅) facilitating the reaction at room temperature .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an acetylcholinesterase (AChE) inhibitor . Studies have shown that it exhibits significant inhibition activity against human AChE, with IC₅₀ values in the low micromolar range (around 1 µM) . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ Value (µM)
MCF-710
A54915
HeLa12

These results indicate that the compound may disrupt cellular processes critical for cancer cell survival .

The mechanism by which this compound exerts its biological effects involves binding to molecular targets such as topoisomerase II , which is crucial for DNA replication. Molecular docking studies have confirmed that this compound can effectively bind to the active site of topoisomerase II, inhibiting its activity and leading to potential apoptosis in cancer cells .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study published in MDPI demonstrated that derivatives of thiazolo-pyrimidines showed promising AChE inhibition, suggesting a pathway for developing new treatments for Alzheimer's disease .
  • Anticancer Activity : Research conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity, reinforcing its potential as an anticancer agent .
  • Structure Activity Relationship (SAR) : An analysis highlighted how modifications on the phenyl ring influence biological activity, indicating that the methoxy group enhances interaction with biological targets .

Scientific Research Applications

Anticancer Activity

The thiazolo[3,2-a]pyrimidine scaffold has been recognized for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study:
In a study evaluating the compound's cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), it was found to exhibit an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent .

Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideMCF-725
Compound ADU145TBD
Compound BA375TBD

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its structural features enhance its ability to disrupt microbial cell functions.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values demonstrate potent inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, with values as low as 0.21 µM for certain derivatives.
  • Broad-spectrum activity is noted against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

Table 2: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Compound CS. aureus16 µg/mL
Compound DPseudomonas aeruginosa0.21 µM

Anti-inflammatory Effects

Research indicates that thiazolo-pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for inflammation and pain management. Its structural similarity to known enzyme inhibitors suggests it could interact with targets such as cyclooxygenase (COX) or lipoxygenase (LOX).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Group

N-Phenyl vs. N-(4-Methoxyphenyl) Derivatives
  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): The phenyl group at the carboxamide nitrogen reduces electron-donating effects compared to the 4-methoxyphenyl substituent. Biological Impact: The methoxy group enhances solubility via polar interactions and may improve target binding through hydrogen bonding. Molecular Weight: 492.54 g/mol (vs. 383.41 g/mol for the target compound).
N-(Furan-2-ylmethyl) Derivative
  • N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): The furan substituent introduces a heteroaromatic ring with lone-pair electrons, altering electronic properties. Activity: In virtual screening, this compound showed moderate inhibition (19–23%) of immunoproteasome subunits (β1i/β5i), suggesting substituent-dependent activity .

Modifications to the Bicyclic Core

Dihydro vs. Fully Aromatic Systems
  • 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine Derivatives ():
    • Saturation of the pyrimidine ring (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reduces aromaticity, increasing conformational flexibility.
    • Crystallography : The dihydro structure adopts a puckered conformation, influencing crystal packing via π-halogen interactions (e.g., C–Br···π in ) .
Fused Pyrrolo-Thiazolo-Pyrimidine Systems
  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ():
    • Additional pyrrole rings extend conjugation, enhancing planarity and rigidity. For example, compound 3 () has a molecular ion peak at m/z 492, confirming a larger fused system.
    • Synthetic Utility : These derivatives serve as intermediates for polycyclic heterocycles, enabling diverse functionalization (e.g., triazole-thiol appendages in compound 8 ) .

Carboxamide vs. Ester Derivatives

  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Replacement of the carboxamide with an ester increases lipophilicity (logP ~2.8 vs. ~1.5 for carboxamides) but reduces hydrogen-bonding capacity.
    • Stability : Esters are prone to hydrolysis under physiological conditions, whereas carboxamides exhibit greater metabolic stability .

Substituent Position and Electronic Effects

  • N-(4-Fluoro-3-methoxybenzyl) Pyrimidinecarboxamide (): Fluorine and methoxy groups at ortho and para positions create a steric and electronic profile distinct from the target compound’s para-methoxy group.

Key Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(4-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl carboxamide 383.41 High solubility, rigid core
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Dihydro-thiazolo-pyrimidine Phenyl carboxamide 492.54 Flexible, reduced aromaticity
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 3) Fused pyrrolo-thiazolo-pyrimidine Hydrazide functionalization 492.00 Polycyclic intermediate, bioactive
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Furan-2-ylmethyl carboxamide 317.34 Moderate immunoproteasome inhibition
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Dihydro-thiazolo-pyrimidine Bromophenyl ester 407.29 Lipophilic, π-halogen interactions

Research Findings and Implications

  • Bioactivity Trends : Carboxamide derivatives with electron-donating groups (e.g., 4-methoxy) show enhanced solubility and target binding compared to phenyl or ester analogs .
  • Structural Rigidity : Fused systems (e.g., pyrrolo-thiazolo-pyrimidines) exhibit improved thermal stability and crystallinity, advantageous for solid-state formulations .
  • Synthetic Versatility : The thiazolo-pyrimidine core permits diverse functionalization, enabling optimization for specific pharmacokinetic or pharmacodynamic profiles .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer:

  • Reaction Design : Use a two-step approach: (1) Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazolopyrimidine core, followed by (2) coupling with 4-methoxyphenylcarboxamide via nucleophilic acyl substitution.
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of thiazolopyrimidine precursor to carboxamide), and use sodium acetate as a catalyst in glacial acetic acid/acetic anhydride mixtures for reflux (8–10 hrs). Recrystallize from ethyl acetate/ethanol (3:2) to improve purity (yields ~78–82%) .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point (205–206°C) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation of ethyl acetate/ethanol solutions. Collect data at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Apply riding models for H-atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms. Achieve R-factors < 0.06 (e.g., R1 = 0.058, wR2 = 0.178) .
  • Key Metrics : Confirm non-planarity of the thiazolopyrimidine ring (e.g., C5 deviation: 0.224 Å from mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved for thiazolopyrimidine derivatives?

Methodological Answer:

  • Puckering Analysis : Calculate Cremer-Pople parameters (q, θ, φ) to quantify ring puckering. For example, a flattened boat conformation is indicated by q₂ = 0.224 Å and φ ≈ 90° .
  • Data Cross-Validation : Compare experimental results with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to assess energy minima. Use Mercury software for overlay analysis of crystal packing vs. computed structures .
  • Contradiction Handling : If torsion angles conflict with puckering parameters, re-examine hydrogen bonding networks (e.g., bifurcated C–H···O interactions) that may distort local geometry .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence stability?

Methodological Answer:

  • Hydrogen Bonding : Identify primary interactions (e.g., O–H···N, C–H···O) using graph-set analysis (e.g., R₁²(6) or R₂²(10) motifs). For example, O–H···N chains along the b-axis stabilize layered structures .
  • π-π Stacking : Measure centroid-to-centroid distances (3.8–4.2 Å) between aromatic rings. Use CrystalExplorer to map Hirshfeld surfaces (dₙₒᵣₘ ≈ 1.0) for quantifying contact contributions (e.g., H···H: 45%, H···O: 30%) .
  • Impact on Stability : Stronger hydrogen bonds (e.g., N–H···O vs. C–H···O) correlate with higher melting points (427–428 K) and reduced solubility in polar solvents .

Q. How can structure-activity relationships (SARs) be explored for acetylcholinesterase inhibition?

Methodological Answer:

  • Biological Assays : Perform in vitro AChE inhibition assays (Ellman’s method) with donepezil as a positive control. Calculate IC₅₀ values (e.g., 1–10 µM range) .
  • Structural Modifications : Introduce substituents at C3 (methyl) or N-(4-methoxyphenyl) to modulate electron density. Compare LogP values (e.g., 3.5 vs. 4.2) to assess blood-brain barrier penetration .
  • Computational Docking : Use AutoDock Vina to simulate ligand binding in the AChE active site (PDB: 1ACJ). Prioritize compounds with docking scores ≤ −8.0 kcal/mol and key interactions (e.g., π-π stacking with Trp286) .

Notes

  • Software Recommendations : SHELX for refinement , Mercury for visualization , CrystalExplorer for Hirshfeld analysis .
  • Avoided Sources : BenchChem and AldrichCPR data excluded per reliability guidelines.
  • Conflicts Addressed : Puckering vs. torsion angle discrepancies resolved via Cremer-Pople parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.